molecular formula C5H5LiN2O3S B2438347 lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate CAS No. 2138422-62-3

lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate

Cat. No.: B2438347
CAS No.: 2138422-62-3
M. Wt: 180.11
InChI Key: NTYNSIKEODSORL-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate is a chemical compound with the molecular formula C5H6N2O3SLi. It is a lithium salt of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid. This compound is known for its unique structural features, which include a thiadiazole ring, a methyl group, and a lithium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate typically involves the reaction of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid with a lithium-containing reagent. One common method involves the neutralization of the acid with lithium hydroxide (LiOH) in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid: The parent acid of the lithium salt.

    5-methyl-1,3,4-thiadiazole-2-thiol: A thiol derivative of the thiadiazole ring.

    5-methyl-1,3,4-thiadiazole-2-sulfonic acid: An oxidized derivative of the thiadiazole ring.

Uniqueness

Lithium(1+) ion 2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The combination of the thiadiazole ring and the lithium ion makes this compound particularly interesting for various applications .

Properties

IUPAC Name

lithium;2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S.Li/c1-3-6-7-5(11-3)10-2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYNSIKEODSORL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN=C(S1)OCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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